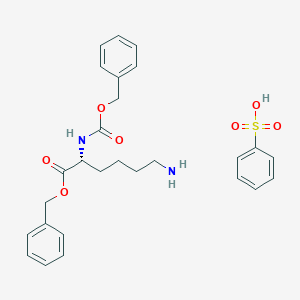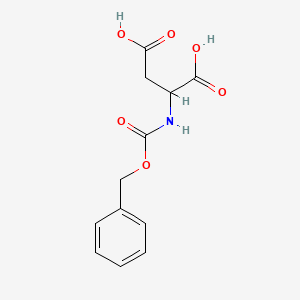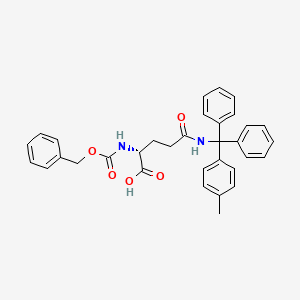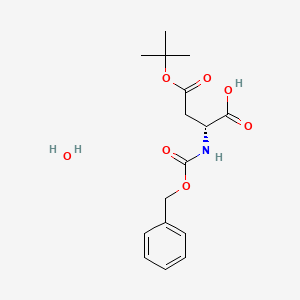
N-Me-His-Ome HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Me-His-Ome HCl, also known as N-methyl histamine hydrochloride, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a histamine derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-nociceptive effects.
Mecanismo De Acción
The mechanism of action of N-Me-His-Ome HCl is not fully understood. However, it is believed to act through the histamine H3 receptor, which is predominantly expressed in the central nervous system. Activation of this receptor leads to a decrease in the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This, in turn, leads to a reduction in inflammation, tumor growth, and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells and reduce tumor growth. Furthermore, this compound has been found to reduce pain by inhibiting the release of neurotransmitters involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-Me-His-Ome HCl is its ability to inhibit the production of pro-inflammatory cytokines without affecting the production of anti-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-Me-His-Ome HCl. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the development of more water-soluble derivatives of this compound could improve its in vivo efficacy.
Métodos De Síntesis
The synthesis of N-Me-His-Ome HCl involves the reaction of this compound histamine with formaldehyde and subsequent reduction with sodium borohydride. The final product is obtained as a white crystalline solid that is soluble in water and ethanol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-Me-His-Ome HCl has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-nociceptive effects, making it a potential candidate for the treatment of pain.
Propiedades
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMVRNBUHETIW-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718492 |
Source


|
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118384-75-1 |
Source


|
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











